Cemadotin disrupts cell division by targeting microtubules, essential components of the cellular cytoskeleton responsible for cell shape and movement during mitosis. Cemadotin binds to tubulin, the building block of microtubules, preventing them from polymerizing and forming the mitotic spindle necessary for chromosome separation. This ultimately leads to cell cycle arrest and death of cancer cells [].
Further research is ongoing to explore the specific details of cemadotin's interaction with tubulin and how it compares to other microtubule-targeting agents used in cancer treatment [].
Preclinical studies using cell lines and animal models have shown promising results for cemadotin's antitumor activity against various cancers, including breast, ovarian, lung, and colon cancers []. These studies have demonstrated cemadotin's ability to inhibit cancer cell proliferation and induce cell death.
However, it's important to note that preclinical studies often don't translate directly to human efficacy. Further research is needed to determine the optimal dosing schedule and potential side effects of cemadotin in humans [].